

Application Notes and Protocols: Disodium 2,5dihydroxyterephthalate in Battery Electrode Materials

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For: Researchers, scientists, and drug development professionals exploring advanced energy storage solutions.

Introduction

Disodium 2,5-dihydroxyterephthalate (Na₂C₈H₂O₆), an organic sodium salt derived from 2,5-dihydroxyterephthalic acid, has emerged as a promising candidate for electrode materials in next-generation rechargeable batteries, particularly sodium-ion batteries (SIBs). Its advantages include a high theoretical specific capacity, structural diversity, and the use of abundant and sustainable raw materials. This document provides detailed application notes on its use, protocols for its synthesis and electrode fabrication, and a summary of its electrochemical performance.

Application Notes

Disodium 2,5-dihydroxyterephthalate is primarily investigated as an anode material in sodium-ion batteries. Its redox activity is centered around the carboxylate and hydroxyl groups, which can reversibly react with sodium ions. When used as an anode, it operates at a low potential, which is a desirable characteristic for maximizing the full cell's energy density.



A key challenge with organic electrode materials is their lower electronic conductivity compared to inorganic counterparts. To mitigate this, **disodium 2,5-dihydroxyterephthalate** is often used in composite form, most notably with conductive carbon materials like reduced graphene oxide (rGO). This combination enhances the electrical conductivity of the electrode, buffers the volume changes during sodiation/desodiation, and improves overall cycling stability and rate performance.

Quantitative Data Summary

The electrochemical performance of **disodium 2,5-dihydroxyterephthalate**-based electrodes is summarized in the table below. The data is compiled from various studies to provide a comparative overview.

Active Material Composit ion	Specific Capacity (mAh g ⁻¹)	Current Density	Cycle Life	Coulombi c Efficiency (%)	Average Operating Voltage (V vs. Na ⁺ /Na)	Referenc e
Na ₂ C ₈ H ₂ O ₆	~250	0.1 C	-	-	~0.29	[1]
Na ₂ C ₈ H ₂ O ₆ /rGO (5 wt% GO)	235	0.1 C	100 cycles	-	-	Search Results
Na ₂ C ₆ H ₂ O ₄ (Na ₂ DBQ)	~265	Not Specified	300 cycles	-	~1.2	[1]

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dihydroxyterephthalic Acid (DHTA)

This protocol is based on the carboxylation of the disodium salt of hydroquinone.[2]

Materials:

Disodium salt of hydroquinone (DSH)



- Carbon dioxide (CO₂)
- Sodium acetate (catalyst)
- Mineral oil (reaction medium)
- Hydrochloric acid (HCl)
- Methanol

Equipment:

- Slurry reactor equipped with a stirrer, gas inlet, and temperature control
- High-pressure gas line for CO₂
- Filtration apparatus
- Drying oven

Procedure:

- Charge the slurry reactor with the disodium salt of hydroquinone (DSH), sodium acetate, and mineral oil.
- Seal the reactor and purge with an inert gas (e.g., nitrogen).
- Heat the mixture to the desired reaction temperature (e.g., 200°C) with stirring.
- Introduce carbon dioxide into the reactor to a pressure of 10 bar.[2]
- Maintain the reaction for a set duration (e.g., 250 minutes).[2]
- After the reaction, cool the reactor to approximately 80°C.
- Carefully add hydrochloric acid to the reaction mixture to precipitate the 2,5dihydroxyterephthalic acid.
- Filter the resulting solid and wash with methanol to remove impurities.



• Dry the purified 2,5-dihydroxyterephthalic acid in a vacuum oven.

Protocol 2: Synthesis of Disodium 2,5-dihydroxyterephthalate (Na₂C₈H₂O₆)

This protocol describes the neutralization of 2,5-dihydroxyterephthalic acid.

Materials:

- 2,5-dihydroxyterephthalic acid (DHTA)
- Sodium hydroxide (NaOH) or Sodium methylate[3]
- Ethanol or Dimethyl sulfoxide (DMSO)[3]

Equipment:

- Round-bottom flask with a magnetic stirrer
- Filtration apparatus
- Drying oven

Procedure:

- Dissolve 2,5-dihydroxyterephthalic acid in a suitable solvent (e.g., ethanol or DMSO) in a round-bottom flask.
- Add a stoichiometric amount of a sodium base (e.g., 2 equivalents of NaOH or sodium methylate) to the solution while stirring.[3]
- Continue stirring the mixture at room temperature for an extended period (e.g., 48 hours) to ensure complete reaction.[3]
- The disodium 2,5-dihydroxyterephthalate will precipitate out of the solution.
- Collect the precipitate by filtration and wash with the solvent to remove any unreacted starting materials.



 Dry the final product in a vacuum oven at an elevated temperature (e.g., 140°C) for several hours.[3]

Protocol 3: Fabrication of a Disodium 2,5-dihydroxyterephthalate Anode

This protocol outlines the preparation of a typical composite electrode for a sodium-ion battery half-cell.[3]

Materials:

- Disodium 2,5-dihydroxyterephthalate (active material)
- Conductive carbon (e.g., Super P or acetylene black)
- Binder (e.g., polyvinylidene fluoride PVDF)
- Solvent (e.g., N-methyl-2-pyrrolidone NMP for PVDF)
- Copper foil (current collector)

Equipment:

- Mortar and pestle or planetary ball mill for mixing
- Slurry coater (e.g., doctor blade)
- Vacuum oven
- Coin cell assembly equipment (in an argon-filled glovebox)

Procedure:

- Slurry Preparation:
 - In a vial, mix the disodium 2,5-dihydroxyterephthalate, conductive carbon, and PVDF binder in a specific weight ratio (e.g., 70:20:10).



- Add NMP as a solvent and mix thoroughly until a homogeneous slurry is formed.
- Electrode Coating:
 - Cast the slurry onto a copper foil using a doctor blade to a desired thickness.
 - Dry the coated electrode in an oven at a moderate temperature (e.g., 80°C) to evaporate the solvent.
- · Electrode Drying and Punching:
 - Further dry the electrode sheet in a vacuum oven at a higher temperature (e.g., 120°C) for several hours to remove any residual solvent and moisture.
 - Punch out circular electrodes of the desired diameter (e.g., 12 mm).
- · Cell Assembly:
 - In an argon-filled glovebox, assemble a CR2032 coin cell using the prepared electrode as the working electrode, a sodium metal disc as the counter and reference electrode, a glass fiber separator, and a suitable electrolyte (e.g., 1 M NaClO₄ in a 1:1 v/v mixture of ethylene carbonate and diethyl carbonate).[3]

Protocol 4: Electrochemical Characterization

This protocol details the standard electrochemical tests performed on the assembled half-cells.

Equipment:

- · Battery cycler
- Potentiostat with electrochemical impedance spectroscopy (EIS) capability

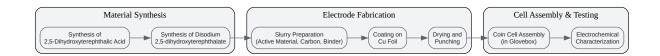
Procedures:

- Galvanostatic Cycling:
 - Cycle the cell at various current densities (C-rates) within a defined voltage window (e.g.,
 0.01-2.5 V vs. Na+/Na).



- Record the specific charge and discharge capacities, coulombic efficiency, and cycling stability over a number of cycles.
- Rate Capability Test:
 - Cycle the cell at progressively increasing C-rates (e.g., from 0.1C to 5C) for a set number of cycles at each rate.
 - Return to a low C-rate (e.g., 0.1C) to assess capacity retention.
- Cyclic Voltammetry (CV):
 - Scan the cell at a slow scan rate (e.g., 0.1 mV s⁻¹) within the operating voltage window to identify the redox peaks corresponding to the sodiation and desodiation processes.
- Electrochemical Impedance Spectroscopy (EIS):
 - Measure the impedance of the cell at different states of charge to analyze the charge transfer resistance and ionic diffusion kinetics.

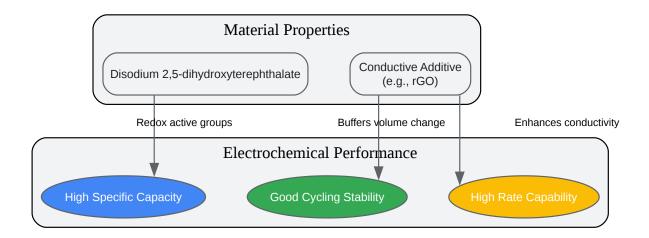
Visualizations



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Caption: Experimental workflow from material synthesis to battery testing.





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Caption: Relationship between material properties and performance.

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